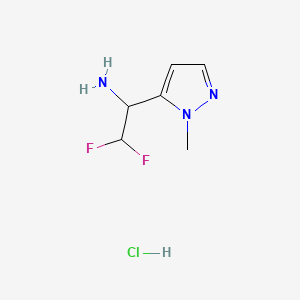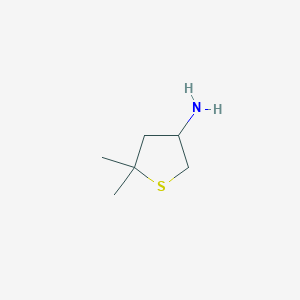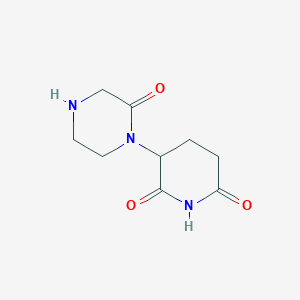
1-(Naphthalen-2-ylmethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(naphthalen-2-yl)methyl]-1,4-diazepane is an organic compound that features a diazepane ring substituted with a naphthalen-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane typically involves the reaction of naphthalen-2-ylmethylamine with a suitable diazepane precursor. One common method is the reductive amination of naphthalen-2-ylmethylamine with 1,4-diazepane-2,5-dione in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-[(naphthalen-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Naphthalen-2-ylmethyl ketones or carboxylic acids.
Reduction: Naphthalen-2-ylmethyl alcohols.
Substitution: Halogenated naphthalen-2-ylmethyl derivatives.
Aplicaciones Científicas De Investigación
1-[(naphthalen-2-yl)methyl]-1,4-diazepane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(naphthalen-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-ylmethylamine: A simpler analog with similar structural features but lacking the diazepane ring.
1,4-Diazepane: The parent compound without the naphthalen-2-ylmethyl substitution.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
1-[(naphthalen-2-yl)methyl]-1,4-diazepane is unique due to the combination of the naphthalen-2-ylmethyl group and the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-(naphthalen-2-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H20N2/c1-2-5-16-12-14(6-7-15(16)4-1)13-18-10-3-8-17-9-11-18/h1-2,4-7,12,17H,3,8-11,13H2 |
Clave InChI |
LJAFLVHPKWWCQA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


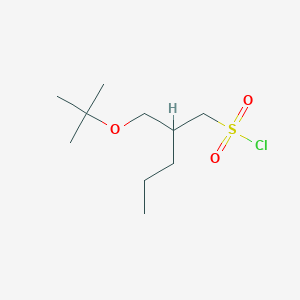
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)

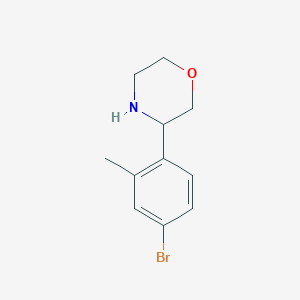

![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)


